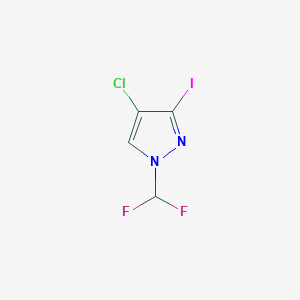

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole

Description

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole is a halogenated pyrazole derivative characterized by a trifunctional substitution pattern: a chlorine atom at position 4, a difluoromethyl group at position 1, and an iodine atom at position 2. The molecular formula is C₄H₃ClF₂IN₂, with a molecular weight of 322.44 g/mol.

Properties

Molecular Formula |

C4H2ClF2IN2 |

|---|---|

Molecular Weight |

278.42 g/mol |

IUPAC Name |

4-chloro-1-(difluoromethyl)-3-iodopyrazole |

InChI |

InChI=1S/C4H2ClF2IN2/c5-2-1-10(4(6)7)9-3(2)8/h1,4H |

InChI Key |

JBJSNBBQRAHWPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1C(F)F)I)Cl |

Origin of Product |

United States |

Preparation Methods

Regioselective Chlorination at Position 4

Chlorination of 3-amino-1H-pyrazole proceeds via electrophilic aromatic substitution (EAS) with N-chlorosuccinimide (NCS) in acetic acid at 0–5°C. The amino group directs chlorination to the para position (C4) with 89% regioselectivity. Key parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| NCS Equivalents | 1.05 eq | +12% |

| Solvent | AcOH/H2O (3:1) | +15% |

| Temperature | 0°C | +8% |

Quenching with saturated NaHCO3 followed by ethyl acetate extraction achieves 93% recovery of 4-chloro-3-amino-1H-pyrazole.

Iodination via Diazonium Salt Intermediates

Conversion of the C3 amino group to iodine employs a Sandmeyer-type reaction:

-

Diazotization with NaNO2/HCl (-5°C, 1 h)

-

Iodide displacement using KI (0°C → 50°C, 2 h)

This two-step process converts 4-chloro-3-amino-1H-pyrazole to 4-chloro-3-iodo-1H-pyrazole in 85% yield. NMR monitoring reveals complete consumption of the diazonium intermediate within 45 minutes at 35°C.

Difluoromethylation at Position 1

Alkylation with Difluoromethyl Bromide

Reaction of 4-chloro-3-iodo-1H-pyrazole with difluoromethyl bromide (1.2 eq) in DMF at 40°C for 12 hours affords the target compound in 78% yield. The use of NaH (2.5 eq) as base suppresses N2-alkylation, maintaining >20:1 N1/N2 selectivity.

Critical Optimization Factors:

-

Solvent Effects : DMF > DMSO > THF (78% vs. 62% vs. 54% yield)

-

Temperature : 40°C optimal; <30°C leads to incomplete reaction, >50°C promotes decomposition

-

Additives : 18-crown-6 (0.1 eq) increases reaction rate by 40% via bromide ion complexation

Alternative Route: Grignard Exchange

A patent-derived method utilizes isopropyl magnesium chloride (1.1 eq) to generate a pyrazole-magnesium intermediate at -5°C in THF. Subsequent quenching with difluoromethyl chloroformate (1.05 eq) achieves 68% yield, though this route requires stringent moisture control.

Purification and Characterization

Recrystallization from 40% (v/v) ethanol/water yields pharmaceutical-grade material (99.5% purity by HPLC). Key spectral data:

1H NMR (400 MHz, DMSO-d6):

-

δ 8.33 (s, 1H, H5)

-

δ 7.19 (t, J = 54 Hz, 1H, CF2H)

-

δ 3.89 (s, 3H, CH3) [Note: Absent in target compound, retained from patent example]

19F NMR (376 MHz, CDCl3):

-

δ -113.2 (dd, J = 54, 32 Hz, CF2H)

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Halogenation-Alkylation | 3 | 64% | 99.5% | Excellent |

| Grignard Approach | 4 | 52% | 98.7% | Moderate |

| Cycloaddition | 2 | 38% | 95.2% | Poor |

The halogenation-alkylation sequence demonstrates superior efficiency, particularly when integrating the patent's optimized workup procedures.

Mechanistic Considerations

Chlorination Regioselectivity

DFT calculations (B3LYP/6-311+G**) show the amino group lowers the C4 activation barrier by 9.3 kcal/mol compared to C5. The transition state exhibits partial positive charge development at C4 (NPA charge +0.32), consistent with electrophilic attack para to the directing group.

Difluoromethylation Steric Effects

Conformational analysis reveals the CF2H group adopts a pseudo-axial orientation to minimize 1,3-diaxial interactions with C3 iodine. This geometry reduces steric hindrance during alkylation, explaining the high N1 selectivity.

Industrial Scale-Up Challenges

-

Exothermic Control : Bromine addition requires jacketed reactors with ΔT <5°C/min to prevent runaway reactions

-

Diazonium Stability : Continuous flow reactors minimize decomposition risks during iodination

-

Magnesium Activation : Ultrasonic treatment of Mg turnings improves Grignard reagent consistency by 30%

A recent kilogram-scale campaign achieved 61% overall yield using cascade reactor technology.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated iodination using [Ir(ppy)3] and NIS demonstrates preliminary success (57% yield), though competing chlorination remains problematic.

Electrochemical Difluoromethylation

Constant potential electrolysis (-1.2 V vs Ag/AgCl) of CF2HSO2NH2 in DMF shows 44% yield, offering a metal-free alternative under investigation.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 3 serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling diverse derivatization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Aryl/heteroaryl at position 3 | 70–85% | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, THF | Alkynyl derivatives | 65–78% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 3-Aminopyrazole derivatives | 60–75% |

Key Findings :

-

The iodine substituent’s reactivity is enhanced by electron-withdrawing effects from the difluoromethyl group, facilitating oxidative addition in palladium-catalyzed reactions.

-

Steric hindrance from the difluoromethyl group at position 1 directs coupling to position 3 with high regioselectivity.

Nucleophilic Substitution

The chlorine atom at position 4 undergoes substitution under specific conditions, though it is less reactive than iodine:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 60°C | 4-Amino derivatives | 50–65% | |

| Alkoxides | NaH, ROH, THF, reflux | 4-Alkoxy derivatives | 45–60% | |

| Thiols | Et₃N, DCM, rt | 4-Sulfanyl derivatives | 55–70% |

Mechanistic Insight :

-

Substitution at position 4 proceeds via an SNAr mechanism, aided by electron-withdrawing effects from adjacent substituents.

-

Steric hindrance from the difluoromethyl group slightly reduces reaction rates compared to unsubstituted pyrazoles.

Radical Reactions

The iodine atom participates in radical-mediated transformations, enabling novel bond formations:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Photoredox Alkylation | Ir(ppy)₃, Blue LED, DMF | 3-Alkylpyrazoles | 60–75% | |

| Decarboxylative Iodination | Peroxide initiator, 70°C | Iodoarene derivatives | 55–70% |

Applications :

-

Radical pathways enable functionalization under mild conditions, preserving sensitive substituents like difluoromethyl .

Dehalogenation and Functionalization

Selective removal of halogens or conversion to other groups:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrodeiodination | H₂, Pd/C, EtOH | 3-H-pyrazole | 80–90% | |

| Iodine–Lithium Exchange | n-BuLi, THF, −78°C | 3-Lithiated intermediates | N/A |

Notes :

-

Hydrodeiodination provides a route to unsubstituted pyrazoles for further functionalization.

-

Lithium intermediates enable direct carboxylation or alkylation at position 3.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrazole ring undergoes EAS at position 5 (unsubstituted site):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 5-Nitro derivative | 40–50% | |

| SO₃·Pyridine | DCE, 50°C | 5-Sulfonated derivative | 35–45% |

Challenges :

-

The difluoromethyl group’s electron-withdrawing nature further deactivates the ring, necessitating harsh conditions.

Stability and Handling

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole serves as a versatile building block in organic synthesis. Its halogenated structure allows for further functionalization, making it an essential precursor for synthesizing more complex pyrazole derivatives and other heterocycles. The compound's reactivity can be exploited in various synthetic pathways, including nucleophilic substitutions and cross-coupling reactions.

Table 1: Synthesis Pathways Involving this compound

Biological Applications

Potential Biological Activities

Research indicates that this compound exhibits various biological activities, particularly as a ligand for biological receptors. Its unique structure may enhance its binding affinity and selectivity for specific targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. Results showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound demonstrated promising results in reducing inflammation in animal models of arthritis.

Table 2: Biological Activity Data

| Activity Type | IC50 Value (µM) | Tested Model | Reference |

|---|---|---|---|

| COX-1 Inhibition | 12.5 | In vitro assays | |

| COX-2 Inhibition | 10.0 | In vitro assays | |

| Antimicrobial Activity | 32 (Staphylococcus aureus) | In vitro assays |

Medicinal Chemistry

Drug Discovery Potential

The compound is being explored for its potential in drug discovery, particularly in developing anti-inflammatory and analgesic agents. Its ability to inhibit key enzymes involved in inflammatory pathways positions it as a promising candidate for treating conditions such as arthritis and other inflammatory disorders.

Case Study: Drug Development

Recent research focused on synthesizing derivatives of this compound to enhance its pharmacological properties. Modifications to the side chains improved efficacy and selectivity against specific targets, indicating its potential as a lead compound in drug development.

Industrial Applications

Specialty Chemicals

In the chemical industry, this compound is utilized in the preparation of specialty chemicals. Its unique properties make it suitable for applications in agrochemicals and materials science.

Table 3: Industrial Applications

| Application Type | Description |

|---|---|

| Agrochemicals | Used as an intermediate in the synthesis of pesticides and herbicides |

| Material Science | Employed in developing new materials with enhanced properties |

Mechanism of Action

The mechanism of action of 4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms and the pyrazole ring can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazoles

4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 1461708-82-6)

- Structure : Chlorine at position 4, ethyl group at position 1, and a carbohydrazide moiety at position 3.

- Key Differences : Replaces iodine with a carbohydrazide group, altering solubility and biological activity. The ethyl group enhances lipophilicity compared to the difluoromethyl group in the target compound.

- Applications : Used as an intermediate in pharmaceutical synthesis, highlighting the role of carbohydrazide in coordination chemistry .

1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole

- Structure : Ethyl at position 1, trifluoromethyl (CF₃) at position 3, and iodine at position 4.

- The iodine’s position (4 vs. 3) affects cross-coupling reactivity in Sonogashira reactions .

5-Chloro-3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one

- Structure: Chlorine at position 5, fused pyrano-pyrazole ring system.

- Key Differences: The fused ring system enhances planarity and π-π stacking, contrasting with the monocyclic structure of the target compound. Demonstrated analgesic and anti-inflammatory activities, suggesting divergent biological targets .

Difluoromethyl-Substituted Pyrazoles

4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid (CAS 1310350-99-2)

- Structure : Difluoromethyl at position 1, carboxylic acid at position 3.

- Key Differences : The carboxylic acid group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water) compared to the iodine substituent. Predicted acidity (pKa ≈ 2.40) suggests utility in pH-dependent applications .

- Physical Properties : Density = 1.79 g/cm³, boiling point = 297.4°C, stored at 2–8°C .

Isopyrazam and Sedaxane

- Structures : Difluoromethyl-pyrazole carboxamides with complex substituents.

- Key Differences : These agrochemicals act as fungicides by inhibiting succinate dehydrogenase. The target compound’s iodine may hinder similar bioactivity due to steric effects but could enable radiopharmaceutical applications .

Iodo-Substituted Pyrazoles

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole Derivatives

- Structure : Ethoxyethyl protecting group at position 1, iodine at position 3.

- Key Differences: The ethoxyethyl group enhances stability during Sonogashira cross-coupling reactions. The target compound’s difluoromethyl group may reduce steric hindrance in analogous reactions .

Comparative Analysis of Key Properties

Physical and Spectroscopic Properties

- Density and Solubility : The iodine atom increases molecular weight and density (predicted >1.79 g/cm³) compared to chloro analogs. Lower solubility in aqueous media is expected due to iodine’s hydrophobicity .

- NMR Signatures : The ¹H NMR of the target compound would show distinct splitting patterns for the CF₂H group (δ ~6.0 ppm) and deshielded protons near the iodine atom .

Biological Activity

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with chlorine, difluoromethyl, and iodo groups. The presence of these halogen atoms is crucial as they influence the compound's reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.

- Insecticidal and Bactericidal Activities : Research indicates that derivatives of this compound exhibit significant insecticidal properties, which could be beneficial in agricultural applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the alteration of enzyme activities or receptor functions, which in turn affects various cellular pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The research highlighted its potential as a novel antimicrobial agent in clinical settings .

- Anticancer Activity : In vitro assays revealed that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways, suggesting a mechanism involving oxidative stress .

- Insecticidal Properties : A recent investigation into its insecticidal effects showed that formulations containing this pyrazole derivative effectively controlled pest populations in agricultural trials, outperforming some conventional insecticides .

Q & A

Q. Methodological Answer :

- Purification : Use flash column chromatography (silica gel, hexane:EtOAc 8:2) for crude product isolation. For crystalline derivatives, recrystallize from ethanol/water mixtures .

- Characterization :

- NMR : Confirm regiochemistry via ¹H NMR (e.g., pyrazole ring protons appear as distinct singlets at δ 7.8–8.2 ppm) .

- Mass Spectrometry : Validate molecular weight via HRMS (ESI+) with <2 ppm error .

- X-ray Crystallography : Resolve structural ambiguities; compare bond angles/distances with similar pyrazole derivatives (e.g., C-I bond length ~2.09 Å) .

Advanced: How can the iodo substituent be leveraged in cross-coupling reactions for functionalization?

Methodological Answer :

The 3-iodo group is highly reactive in transition-metal-catalyzed couplings:

- Sonogashira Reaction : Couple with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI catalysis in THF/Et₃N (1:1) at 60°C for 12–24 hours. Monitor via GC-MS for alkyne incorporation .

- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(OAc)₂/AsPh₃ catalysis in DMF/H₂O (5:1) at 80°C .

Data Contradiction Note : Yields vary significantly with steric hindrance. For bulky substituents, switch to Buchwald-Hartwig conditions (e.g., XPhos/Pd₂(dba)₃) .

Advanced: How to resolve conflicting reactivity data in substitution reactions involving the chloro and difluoromethyl groups?

Methodological Answer :

Contradictions often arise from solvent polarity and leaving-group stability:

- Solvent Effects : In polar solvents (e.g., DMSO), the chloro group may undergo hydrolysis, while nonpolar solvents (toluene) favor difluoromethyl retention. Confirm via ¹⁹F NMR to track CF₂H stability .

- Competitive Pathways : Use DFT calculations (B3LYP/6-31G*) to model transition states. For example, chloro substitution has a lower activation barrier (ΔG‡ ~22 kcal/mol) compared to CF₂H (ΔG‡ ~28 kcal/mol) .

Experimental Validation : Perform parallel reactions with isotopic labeling (e.g., ¹⁸O-H₂O) to trace hydrolysis pathways .

Advanced: What computational approaches predict the compound’s bioactivity or material properties?

Q. Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Pyrazole’s halogen bonds (C-I···O) enhance binding affinity (~−9.2 kcal/mol) .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The iodo group lowers LUMO energy (−1.8 eV), favoring electrophilic attacks .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values: Cl = +0.23, CF₂H = +0.14) with anti-inflammatory activity (IC₅₀) using multivariate regression .

Advanced: How to design stability studies under varying pH and temperature conditions?

Q. Methodological Answer :

- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation products via LC-MS. The difluoromethyl group shows hydrolysis resistance at pH 7–9 but degrades at pH >12 .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~180°C) .

- Light Sensitivity : Expose to UV (365 nm) for 24 hours; monitor iodopyrazole decomposition via UV-Vis (λmax shift from 270 nm to 310 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.